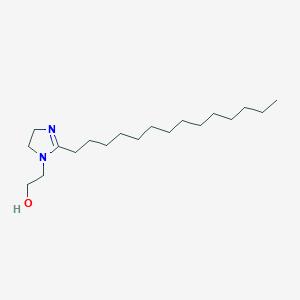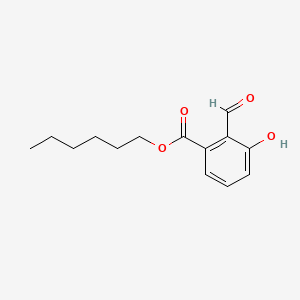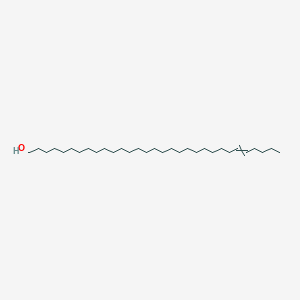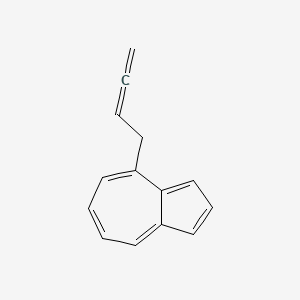![molecular formula C16H14N4O B14281519 5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine CAS No. 134249-27-7](/img/structure/B14281519.png)
5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine is an organic compound that belongs to the class of azo compounds. It features a quinoline core substituted with an amino group at the 8th position and an azo linkage to a 4-methoxyphenyl group. This compound is known for its vibrant color and is often used in dye chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-methoxyaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with quinolin-8-amine in an alkaline medium to yield the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo linkage.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The amino group on the quinoline ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Cleaved products of the azo linkage.
Reduction: 4-methoxyaniline and quinolin-8-amine.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学的研究の応用
5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine has several applications in scientific research:
Chemistry: Used as a dye and a pH indicator due to its vibrant color changes under different pH conditions.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the production of colored polymers and materials.
作用機序
The mechanism of action of 5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine involves its ability to absorb light and undergo photochemical reactions. The azo linkage can be cleaved upon exposure to light, leading to the formation of reactive intermediates that can interact with biological molecules. This property is particularly useful in photodynamic therapy, where the compound can generate reactive oxygen species to target cancer cells .
類似化合物との比較
Similar Compounds
4-[(E)-(4-Methylphenyl)diazenyl]aniline: Similar structure with a methyl group instead of a methoxy group.
5-[(E)-(4-Chlorophenyl)diazenyl]-4,6-dimethyl-2-pyrimidinamine: Contains a pyrimidine ring and a chloro-substituted phenyl group.
Uniqueness
5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine is unique due to its specific substitution pattern and the presence of both quinoline and azo functionalities. This combination imparts distinct photochemical properties and makes it suitable for specialized applications in dye chemistry and photodynamic therapy .
特性
CAS番号 |
134249-27-7 |
|---|---|
分子式 |
C16H14N4O |
分子量 |
278.31 g/mol |
IUPAC名 |
5-[(4-methoxyphenyl)diazenyl]quinolin-8-amine |
InChI |
InChI=1S/C16H14N4O/c1-21-12-6-4-11(5-7-12)19-20-15-9-8-14(17)16-13(15)3-2-10-18-16/h2-10H,17H2,1H3 |
InChIキー |
PDWFIBHMIFPWIG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N=NC2=C3C=CC=NC3=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14281487.png)
![1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride](/img/structure/B14281495.png)
![2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14281497.png)
![[1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy-](/img/structure/B14281505.png)




